![molecular formula C24H25N5O2S2 B4543510 2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4543510.png)
2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related triazole and benzothiazole compounds typically involves multi-step reactions, starting from hydrazinecarboxylates and aminopropyl)imidazol or through cyclization of aryl azides with benzothiazolylacetonitriles, producing novel compounds with potential biological activity. These methods provide a foundation for understanding the synthetic pathways that could be adapted for the specified compound (Ünver et al., 2009); (Pokhodylo et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds is often carried out using spectroscopic methods and X-ray crystallography, providing detailed information on the arrangement of atoms within the molecule. DFT calculations have been utilized to predict the electronic structure, further validating experimental data (Ünver et al., 2009).
Chemical Reactions and Properties
Compounds in this category often exhibit a variety of chemical reactions, including esterification and cyclization, to form new derivatives with potential biological activities. The functional groups present in these molecules, such as the triazole and benzothiazole rings, play a critical role in their reactivity and interaction with other molecules (Gao Shi-hao, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of related compounds can be analyzed through various techniques including crystallography and spectroscopy. These properties are essential for determining the compound's suitability for further application in medicinal chemistry (Sápi et al., 1997).
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and potential biological activity, are crucial for understanding how these compounds interact with biological systems. Studies often focus on the antimicrobial, antifungal, or anticancer activities of these compounds, providing insight into their potential therapeutic uses. The presence of specific functional groups like benzothiazole and triazole is a common factor in their biological activity (Berk et al., 2001).
Scientific Research Applications
Synthesis and Anticancer Activity
Eugenol Derivatives Against Breast Cancer Cells : A study focused on the synthesis of new eugenol 1,2,3-triazole derivatives, including a compound with significant biological activities against breast cancer cells. This compound exhibited superior cytotoxicity compared to eugenol, indicating potential as anticancer leads for breast cancer treatment (Mohammad Mahboob Alam, 2022).
Benzothiazole β-Lactam Conjugates : Another research explored the synthesis of benzothiazole-substituted β-lactam hybrids, showcasing moderate antimicrobial activities and potential as medicines due to their hemolytic activity and mammalian cell toxicity survey (Maryam Alborz et al., 2018).
4-Thiazolidinones With Benzothiazole Moiety : Further investigation into the antitumor screening of 4-thiazolidinones containing a benzothiazole moiety revealed compounds with significant anticancer activity on various cancer cell lines, showcasing the potential for developing effective anticancer agents (D. Havrylyuk et al., 2010).
Corrosion Inhibition and Antimicrobial Activities
Benzothiazole Derivatives as Corrosion Inhibitors : A study on benzothiazole derivatives demonstrated their effectiveness in inhibiting steel corrosion in acidic conditions, offering insights into their adsorption behavior and potential applications in corrosion protection (Zhiyong Hu et al., 2016).
Antimicrobial Activities of Triazole Derivatives : Research on new triazole derivatives including benzothiazole acetamido compounds showed significant antimicrobial activities against Candida species and pathogenic bacteria, indicating their potential in addressing microbial diseases (M. Altıntop et al., 2011).
Antiviral and Antibacterial Potentials
Benzothiazole Derivatives with 1,3,4-Thiadiazole Moiety : A series of these derivatives exhibited good antiviral and antibacterial activities, showing promise as molecular templates for developing efficient antiviral and antibacterial agents (Xu Tang et al., 2019).
Anti-inflammatory and MAP Kinase Inhibition
1,2,4-Triazole-based Derivatives for Anti-inflammatory Activity : Novel derivatives were synthesized and tested for anti-inflammatory activity and p38α MAP kinase inhibition. They showed promising in vitro and in vivo activities, making them potential candidates for further development (S. Tariq et al., 2018).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-[3-(4-methoxyphenyl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-3-15-29-21(10-6-7-17-11-13-18(31-2)14-12-17)27-28-24(29)32-16-22(30)26-23-25-19-8-4-5-9-20(19)33-23/h3-5,8-9,11-14H,1,6-7,10,15-16H2,2H3,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHNEBDQSBDCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NN=C(N2CC=C)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.